N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide
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Overview
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and cyclopentyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide
Uniqueness
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S2/c1-10(15)11-5-6-12(18-11)13(7-3-4-8-13)9-14-19(2,16)17/h5-6,10,14-15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYSAQOSACTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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